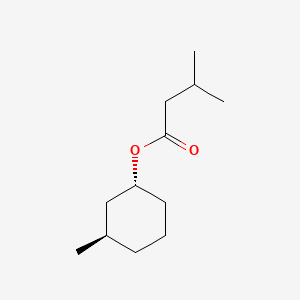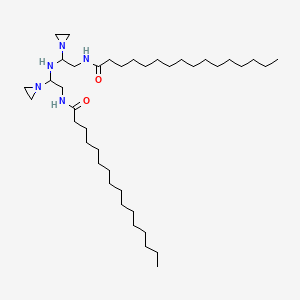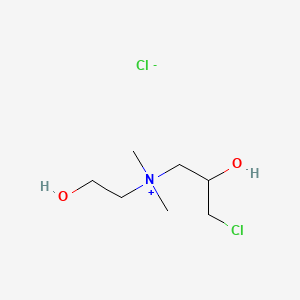
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its cationic properties, making it a valuable reagent in the synthesis of cationic polymers and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an alcohol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction mixture is then purified through various techniques, such as distillation or crystallization, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, ammonia, and various organic solvents. The reactions are typically carried out at moderate temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride .
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a cationic reagent in the synthesis of cationic polymers and other chemical compounds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of textiles, paper, and water treatment chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride involves its cationic nature, which allows it to interact with negatively charged molecules. This interaction can lead to the formation of stable complexes, enhancing the properties of the target molecules. The compound can also disrupt microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Hydroxypropyl)dimethylammonium chloride
- (2-Hydroxyethyl)trimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)(2-hydroxyethyl)dimethylammonium chloride is unique due to its dual hydroxyethyl and hydroxypropyl groups, which provide enhanced reactivity and versatility in various chemical processes. This makes it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
84434-68-4 |
|---|---|
Molecular Formula |
C7H17Cl2NO2 |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H17ClNO2.ClH/c1-9(2,3-4-10)6-7(11)5-8;/h7,10-11H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WSEBKJRVPMLGFV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


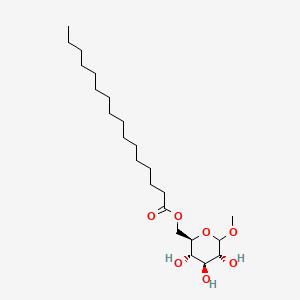
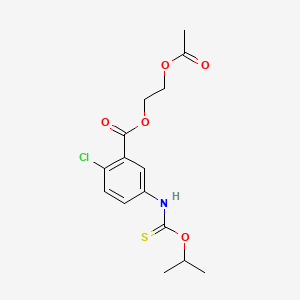
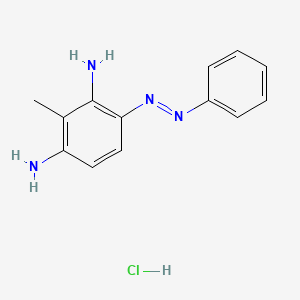
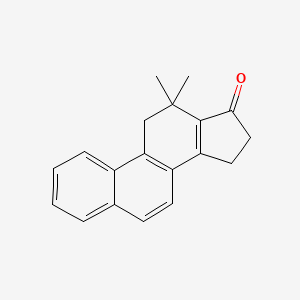
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

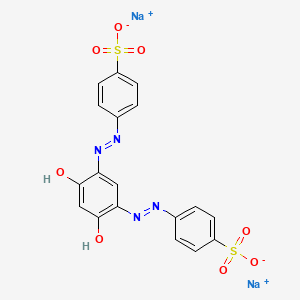
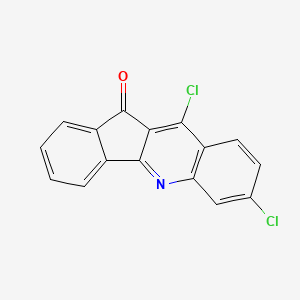
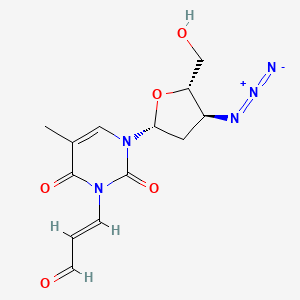
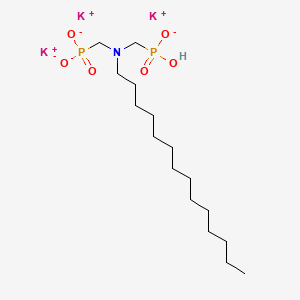
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
